2-isopropoxypropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4188-63-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-prop-1-en-2-yloxypropane |

InChI |

InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |

InChI Key |

MLALRMZPIVORPQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=C)C |

Canonical SMILES |

CC(C)OC(=C)C |

Synonyms |

Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 2-isopropoxypropene, also known as isopropenyl isopropyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this vinyl ether. The guide includes a summary of its key physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its characteristic reactivity, particularly its behavior under acidic conditions.

Chemical Structure and Identification

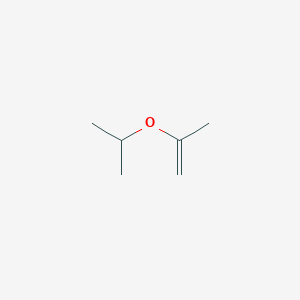

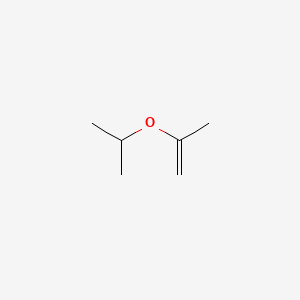

This compound is a vinyl ether with the systematic IUPAC name 2-(prop-1-en-2-yloxy)propane . Its chemical structure consists of an isopropoxy group attached to a propene backbone at the second carbon, which also bears the double bond.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(prop-1-en-2-yloxy)propane |

| Synonyms | Isopropenyl isopropyl ether, 2-Isopropoxy-1-propene |

| Molecular Formula | C₆H₁₂O |

| SMILES | CC(C)OC(=C)C |

Structural Diagram:

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-isopropoxypropene (IUPAC name: 2-prop-1-en-2-yloxypropane). While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-established chemistry of the vinyl ether functional group. This guide covers the compound's identity, expected physical and chemical properties, and a detailed analysis of its reactivity, including hydrolysis, cycloaddition reactions, and polymerization. Detailed general methodologies for key experiments involving vinyl ethers are provided to guide researchers in their work with this compound and related compounds.

Introduction

This compound, a member of the vinyl ether class of organic compounds, is characterized by an isopropoxy group attached to a propene backbone via an ether linkage at the C2 position. Vinyl ethers are versatile reagents and monomers in organic synthesis due to the electron-rich nature of their carbon-carbon double bond, which is activated by the adjacent oxygen atom. This electronic feature governs their reactivity, making them susceptible to electrophilic attack and valuable partners in a variety of chemical transformations. This guide aims to provide a detailed technical resource on the chemical properties and reactivity of this compound for professionals in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported, its fundamental properties can be established, and others can be estimated based on its structure and comparison with related compounds.

Compound Identification

| Property | Value |

| Systematic Name | 2-prop-1-en-2-yloxypropane |

| Common Name | This compound |

| CAS Number | 4188-63-0[1] |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| Chemical Structure |  |

Tabulated Physical Properties

| Property | This compound (Expected) | 2-Isopropoxypropane (Diisopropyl Ether) |

| Boiling Point (°C) | Not available | 67-69[2][3][4] |

| Density (g/mL) | Not available | ~0.725[2] |

| Refractive Index | Not available | ~1.368[2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinyl ether functional group. The lone pairs on the oxygen atom donate electron density into the double bond, making the β-carbon nucleophilic and susceptible to electrophilic attack.

Hydrolysis

Vinyl ethers undergo acid-catalyzed hydrolysis to yield an aldehyde (or ketone) and an alcohol. In the case of this compound, this reaction would yield acetone and isopropanol. The generally accepted mechanism involves a rate-determining protonation of the β-carbon of the vinyl group, followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate.

-

Dissolution: The vinyl ether (1 equivalent) is dissolved in a suitable organic solvent (e.g., tetrahydrofuran, dioxane) to ensure miscibility with the aqueous acid.

-

Acidification: A catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or a solid acid catalyst) in water is added to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the starting material and the appearance of the aldehyde/ketone and alcohol products.

-

Work-up: Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

Isolation: The organic products are extracted with a suitable solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Cycloaddition Reactions

The electron-rich double bond of this compound makes it an excellent participant in various cycloaddition reactions.

As an electron-rich dienophile, this compound is expected to react readily with electron-deficient dienes in normal-demand Diels-Alder reactions. Conversely, it can act as the diene component in inverse-demand Diels-Alder reactions with electron-poor dienophiles. These reactions are highly valuable for the stereoselective synthesis of six-membered rings.

This compound can also undergo [2+2] cycloaddition reactions with suitable reaction partners, such as ketenes or under photochemical conditions, to form four-membered rings.

-

Reactant Mixture: The vinyl ether (1-1.2 equivalents) and the diene (1 equivalent) are dissolved in a suitable solvent (e.g., toluene, dichloromethane, or in some cases, neat).

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction can be accelerated by the use of Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂).

-

Monitoring: The reaction progress is monitored by TLC, GC, or NMR spectroscopy.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by distillation to afford the pure cycloadduct.

Caption: Cycloaddition pathways for this compound.

Polymerization

Vinyl ethers are well-known to undergo cationic polymerization. The polymerization of this compound would be initiated by a cationic species, leading to the formation of a poly(this compound). The properties of the resulting polymer would depend on the reaction conditions, including the initiator, solvent, and temperature.

-

Monomer and Solvent Preparation: The vinyl ether monomer and the solvent (typically a non-polar solvent like toluene or hexane) are purified to remove any water or other impurities that could terminate the polymerization. This often involves distillation from a drying agent.

-

Initiation: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions. A Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄) is added to the stirred solution of the monomer.

-

Propagation: The polymerization is allowed to proceed for a specified time.

-

Termination: The reaction is quenched by the addition of a terminating agent, such as methanol or ammonia.

-

Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Caption: General workflow for the cationic polymerization of a vinyl ether.

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the vinyl protons (likely in the range of 3.5-4.5 ppm for the geminal protons and 6.0-6.5 ppm for the terminal proton of the double bond), a septet for the isopropyl methine proton, and doublets for the isopropyl methyl groups. A singlet for the methyl group on the double bond would also be present.

-

¹³C NMR: Signals for the sp² carbons of the vinyl group would be prominent, with the oxygen-substituted carbon appearing further downfield. Signals for the isopropyl group carbons would also be present.

-

IR Spectroscopy: Characteristic peaks would include C=C stretching around 1640-1620 cm⁻¹, strong C-O-C stretching bands in the 1250-1050 cm⁻¹ region, and C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 100. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragmentations of ethers.

Conclusion

This compound, while not extensively documented, represents a potentially valuable building block in organic synthesis, leveraging the rich and predictable reactivity of the vinyl ether functional group. This guide provides a foundational understanding of its chemical properties and reactivity, drawing upon the well-established principles of vinyl ether chemistry. The provided general experimental protocols for hydrolysis, cycloaddition, and polymerization serve as a starting point for researchers interested in exploring the synthetic utility of this and related compounds. Further experimental investigation is warranted to fully characterize the physical and chemical properties of this compound and unlock its full potential in chemical research and development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Isopropenyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of isopropenyl isopropyl ether (2-isopropoxypropene). While direct and extensively documented experimental protocols for this specific ether are not widely available in peer-reviewed literature, this document outlines the most chemically sound and probable synthetic pathways based on established methodologies for analogous isopropenyl ethers. The primary proposed route involves a two-step process: the formation of a ketal from acetone and isopropanol, followed by the pyrolysis of this intermediate.

Overview of Synthetic Pathways

The synthesis of isopropenyl isopropyl ether is most logically achieved through a two-step process analogous to the industrial production of isopropenyl methyl ether (IPM).[1] This involves:

-

Ketalization: The reaction of acetone with isopropanol in the presence of an acid catalyst to form 2,2-diisopropoxypropane.

-

Pyrolysis: The thermal decomposition of 2,2-diisopropoxypropane to yield isopropenyl isopropyl ether and isopropanol.

An alternative, though less direct, approach could be the vinylation of isopropanol with propyne. However, the ketal pyrolysis route is generally more established for this class of compounds.

Proposed Experimental Protocols

The following protocols are detailed methodologies for the proposed two-step synthesis of isopropenyl isopropyl ether.

2.1. Step 1: Synthesis of 2,2-Diisopropoxypropane (Ketalization)

This procedure is adapted from the general synthesis of ketals from ketones and alcohols.

-

Materials:

-

Acetone

-

Isopropanol (anhydrous)

-

Acid catalyst (e.g., anhydrous HCl, p-toluenesulfonic acid, or a strongly acidic ion-exchange resin)

-

Anhydrous sodium carbonate or other suitable base for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

-

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dean-Stark trap for water removal

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, add isopropanol (2.5 molar equivalents) and acetone (1.0 molar equivalent).

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 mol % of p-toluenesulfonic acid).

-

Equip the flask with a Dean-Stark trap and a reflux condenser to remove the water formed during the reaction.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate and stirring for 30 minutes.

-

Filter the mixture to remove the solid base.

-

Remove the excess isopropanol and any unreacted acetone using a rotary evaporator.

-

The crude 2,2-diisopropoxypropane can be purified by fractional distillation under reduced pressure.

-

2.2. Step 2: Synthesis of Isopropenyl Isopropyl Ether (Pyrolysis)

This protocol is based on the pyrolysis of related ketals for the production of unsaturated ethers.[1]

-

Materials:

-

Purified 2,2-diisopropoxypropane

-

Inert, high-boiling point solvent (optional, e.g., mineral oil)

-

Weak acid catalyst (e.g., a trace amount of a carboxylic acid, though often the pyrolysis can proceed without an added catalyst)

-

-

Equipment:

-

Pyrolysis reactor (e.g., a tube furnace packed with inert material or a flask equipped for high-temperature distillation)

-

Fractional distillation column

-

Receiving flask cooled in an ice bath

-

Vacuum source for reduced pressure distillation

-

-

Procedure:

-

The pyrolysis can be carried out in either the liquid or gas phase. For a laboratory scale, liquid-phase pyrolysis is often more convenient.

-

Charge the pyrolysis flask with 2,2-diisopropoxypropane and a catalytic amount of a weak acid, if necessary.

-

Heat the flask to a temperature sufficient to induce pyrolysis (typically in the range of 150-250 °C, this would need to be optimized).

-

The products, isopropenyl isopropyl ether and isopropanol, will distill out of the reaction mixture as they are formed.

-

Collect the distillate in a cooled receiving flask.

-

The collected mixture of isopropenyl isopropyl ether and isopropanol can be separated by fractional distillation. The lower boiling point of isopropenyl isopropyl ether should allow for its separation.

-

Data Presentation

3.1. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[2] |

| Molecular Weight | 100.16 g/mol | PubChem[2] |

| IUPAC Name | 2-(prop-1-en-2-yloxy)propane | PubChem[2] |

| Synonyms | This compound, Isopropenyl isopropyl ether | PubChem[2] |

| CAS Number | 4188-63-0 | PubChem[2] |

3.2. Proposed Reaction Conditions (for optimization)

| Parameter | Step 1: Ketalization | Step 2: Pyrolysis |

| Temperature | Reflux temperature of the mixture | 150 - 250 °C (to be optimized) |

| Pressure | Atmospheric | Atmospheric or reduced pressure |

| Catalyst | p-Toluenesulfonic acid, HCl, acidic resin | Weak carboxylic acid (optional) |

| Reactant Ratio | Isopropanol:Acetone (approx. 2.5:1) | N/A |

| Anticipated Yield | Moderate to High | Moderate (dependent on conditions) |

Visualization of Workflow and Mechanisms

4.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis pathway for isopropenyl isopropyl ether.

4.2. Experimental Workflow

References

2-isopropoxypropene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropoxypropene (CAS Number: 4188-63-0), also known as isopropenyl isopropyl ether. Due to the limited availability of experimental data in publicly accessible literature, this guide combines established identifiers with computed properties and generalized experimental principles relevant to this class of compounds.

Core Identifiers and Chemical Structure

This compound is a vinyl ether characterized by an isopropoxy group attached to a propene backbone. Its unique structure makes it a potential building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 4188-63-0 | [1][2][3] |

| IUPAC Name | 2-prop-1-en-2-yloxypropane | [1][2] |

| Synonyms | Isopropenyl isopropyl ether, 2-(1-Methylethoxy)propene | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| InChI | InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 | [1][2] |

| SMILES | CC(C)OC(=C)C | [1][2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 100.16 g/mol | Computed by PubChem[1] |

| XLogP3 | 2.1 | A measure of lipophilicity[1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 100.088815002 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Potential Experimental Protocols

General Synthesis of Vinyl Ethers

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method involves the acid-catalyzed reaction of isopropanol with an alkyne, such as propyne, or the reaction of an alkali metal isopropoxide with a propargyl halide followed by rearrangement. A common route for vinyl ether synthesis is the vinylation of alcohols.

Example Conceptual Protocol (Vinylation of Isopropanol):

-

Reaction Setup: A solution of isopropanol and a suitable catalyst (e.g., a palladium or mercury salt) in an appropriate solvent is prepared in a reaction vessel equipped with a gas inlet.

-

Reaction Execution: Acetylene gas is bubbled through the solution at a controlled temperature and pressure.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent and excess alcohol are removed under reduced pressure. The resulting crude product is then purified by fractional distillation to yield the vinyl ether.

It is important to note that the direct vinylation of isopropanol would yield isopropyl vinyl ether. To obtain this compound, a substituted alkyne like propyne would be necessary, which complicates the regioselectivity of the addition.

Characteristic Reactivity

Vinyl ethers are known for their susceptibility to acid-catalyzed hydrolysis, which yields an aldehyde or ketone and the corresponding alcohol. This reactivity is a key feature of their chemical behavior.

Acid-Catalyzed Hydrolysis of Vinyl Ethers

The double bond of a vinyl ether is electron-rich due to the oxygen atom's lone pairs, making it reactive towards electrophiles. In the presence of an aqueous acid, the vinyl ether is readily cleaved.

Caption: Acid-catalyzed hydrolysis of a vinyl ether.

This diagram illustrates the general pathway for the acid-catalyzed hydrolysis of a vinyl ether. The process begins with the protonation of the vinyl ether, followed by the nucleophilic attack of water to form a hemiacetal intermediate. Subsequent proton transfer and elimination of the alcohol yield the final ketone or aldehyde product and regenerate the acid catalyst.

Safety and Handling

-

Flammability: Ethers are often highly flammable. Handle in a well-ventilated area, away from ignition sources.

-

Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store in a cool, dark, airtight container. Test for the presence of peroxides before heating or distillation.

-

Inhalation: Avoid inhaling vapors. Use in a fume hood.

-

Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

It is imperative to conduct a thorough risk assessment before handling this compound.

References

A Technical Guide to the IUPAC Nomenclature of 2-Isopropoxypropene

Abstract: The precise and unambiguous naming of chemical compounds is fundamental to research, development, and regulatory affairs in the chemical and pharmaceutical sciences. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 2-isopropoxypropene. We will systematically deconstruct the molecule's structure, apply the hierarchical IUPAC naming rules, and derive its correct systematic name. This document includes a logical workflow diagram and a tabular summary to clarify the nomenclature process for researchers, scientists, and professionals in drug development.

Structural Analysis

The starting point for any IUPAC nomenclature is the unambiguous chemical structure. The name "this compound" describes a three-carbon alkene chain ("propene") substituted with an isopropoxy group at the second carbon.

-

Propene moiety: A three-carbon chain with a double bond (CH₂=C-CH₃).

-

Isopropoxy moiety: An isopropyl group connected via an oxygen atom (-O-CH(CH₃)₂).

The complete structure is therefore: CH₂=C(OCH(CH₃)₂)-CH₃ .

This molecule contains two key functional groups: an alkene (the carbon-carbon double bond) and an ether (the C-O-C linkage).

Application of IUPAC Nomenclature Rules

The systematic IUPAC name is determined by applying a set of priority rules.

Rule 1: Identification of the Principal Functional Group and Parent Chain When a molecule contains multiple functional groups, the principal functional group determines the suffix of the name. According to IUPAC priority rules, alkenes take precedence over ethers.[1][2] Therefore, the parent chain is the longest continuous carbon chain that includes the double bond. In this case, it is a three-carbon chain, making the parent hydrocarbon propene .

Rule 2: Numbering the Parent Chain The parent chain must be numbered to give the carbon atoms of the double bond the lowest possible locants (numbers). The numbering begins from the end of the chain closer to the double bond.

CH₂¹=C²—CH₃³

The double bond is between carbon 1 and carbon 2. The name of the parent chain is therefore prop-1-ene .

Rule 3: Identification and Naming of Substituents With the parent chain identified and numbered, we can identify any attached groups. An oxygen-containing group is attached to carbon 2 (C2). This group consists of an oxygen atom bonded to an isopropyl group. In IUPAC nomenclature, such R-O- groups are named as alkoxy substituents.[3][4]

-

Common Name: The group -CH(CH₃)₂ is commonly known as "isopropyl." As an alkoxy substituent, it is named isopropoxy .

-

Systematic Name: The systematic name for the isopropyl group is "propan-2-yl." Therefore, the systematic name for the alkoxy substituent is (propan-2-yl)oxy .

Rule 4: Assembling the Complete IUPAC Name The final name is assembled by combining the locant, the substituent name, and the parent chain name.

-

Using the common substituent name: 2-isopropoxyprop-1-ene

-

Using the systematic substituent name: 2-(propan-2-yloxy)prop-1-ene

Both names are acceptable under IUPAC rules, though the latter is more systematic. The name "this compound" is a commonly used synonym.[5]

Tabular Summary of Nomenclature Components

The components of the preferred IUPAC name are broken down below for clarity.

| Component | Description | Example in Name |

| Locant | The number indicating the position of the substituent on the parent chain. | 2 - |

| Substituent | The alkoxy group attached to the parent chain. | -isopropoxy - |

| Parent Root | The name of the longest carbon chain containing the principal functional group. | -prop - |

| Infix | A locant indicating the position of the principal functional group (the double bond). | -1 - |

| Suffix | The ending that designates the principal functional group. | -ene |

| Full IUPAC Name | 2-isopropoxyprop-1-ene |

Logical Workflow for Nomenclature Determination

The following diagram illustrates the decision-making process for naming the target molecule according to IUPAC rules.

Experimental Protocols

This section is not applicable. The determination of IUPAC nomenclature is a theoretical process based on a standardized set of rules and does not involve experimental procedures.

Conclusion

Based on the systematic application of IUPAC's priority rules, the unambiguous and correct name for the compound with the structure CH₂=C(OCH(CH₃)₂)-CH₃ is 2-isopropoxyprop-1-ene . The fully systematic variant, 2-(propan-2-yloxy)prop-1-ene , is also correct. The consistent use of this nomenclature is essential for clarity and precision in scientific communication, data retrieval, and chemical safety.

References

An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Addition to 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed addition to vinyl ethers is a fundamental reaction in organic chemistry with significant implications in synthesis and the understanding of reaction mechanisms. This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed addition to 2-isopropoxypropene. The core of the mechanism involves a rate-determining protonation of the carbon-carbon double bond to form a resonance-stabilized carbocation intermediate. This is followed by the rapid nucleophilic attack of a solvent molecule, such as water or an alcohol, and subsequent deprotonation to yield the final product. This guide details the established mechanism, presents available kinetic data for analogous vinyl ethers to provide a quantitative context, and outlines a detailed experimental protocol for studying the kinetics of such reactions. The logical relationships of the reaction pathway and a general experimental workflow are visualized using Graphviz diagrams.

Core Reaction Mechanism

The acid-catalyzed addition to this compound proceeds via a well-established two-step mechanism, analogous to the hydration and alcoholysis of other vinyl ethers.[1][2]

Step 1: Rate-Determining Protonation

The reaction is initiated by the protonation of the β-carbon of the vinyl ether's double bond by a Brønsted acid (e.g., H₃O⁺ in aqueous media). This step is the slowest in the sequence and is therefore the rate-determining step.[1][2] The protonation occurs at the terminal carbon to form a tertiary carbocation intermediate. This carbocation is significantly stabilized by resonance with the adjacent oxygen atom's lone pair of electrons.

Step 2: Nucleophilic Attack and Deprotonation

The carbocation intermediate is highly electrophilic and rapidly attacked by a nucleophile present in the reaction medium. In the case of hydrolysis, the nucleophile is a water molecule. For alcoholysis, an alcohol molecule serves as the nucleophile. This results in the formation of a protonated hemiacetal or acetal, respectively. A subsequent rapid deprotonation step, typically involving a solvent molecule, yields the neutral final product and regenerates the acid catalyst.

The overall reaction for the acid-catalyzed hydrolysis of this compound yields acetone and isopropanol, while the addition of an alcohol (ROH) results in the formation of a mixed acetal, 2-isopropoxy-2-alkoxypropane.

A diagram of the reaction mechanism is provided below:

Quantitative Data

| Vinyl Ether | Second-Order Rate Constant (kH+) / M⁻¹s⁻¹ at 25°C | Reference |

| Methyl vinyl ether | 0.76 | [4] |

| Ethyl vinyl ether | Data not found | |

| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | 2.86 | [4] |

Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of selected vinyl ethers in aqueous solution at 25°C.

Experimental Protocols

The following is a detailed methodology adapted from the study of the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether, which can be applied to investigate the kinetics of this compound hydrolysis.[4]

Objective: To determine the second-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound (substrate)

-

Perchloric acid (HClO₄) solutions of varying concentrations (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M) in deionized water

-

Acetonitrile (solvent for stock solution)

-

Quartz cuvettes

-

UV-Vis spectrophotometer with a thermostatted cell compartment

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

-

Prepare a series of aqueous perchloric acid solutions of known concentrations.

-

-

Kinetic Measurements:

-

Set the spectrophotometer to a wavelength where the product (acetone) has a significant absorbance and the reactant (this compound) has minimal absorbance. For acetone, a suitable wavelength is around 270 nm.

-

Thermostat the cell compartment of the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Place a quartz cuvette containing a known volume (e.g., 3.0 mL) of a perchloric acid solution into the cell holder and allow it to reach thermal equilibrium.

-

Initiate the reaction by injecting a small, known volume (e.g., 5-10 µL) of the this compound stock solution into the cuvette.

-

Quickly mix the solution and begin recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection for at least three half-lives of the reaction.

-

-

Data Analysis:

-

The observed first-order rate constant (k_obs) for each acid concentration can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.

-

Plot the observed first-order rate constants (k_obs) against the hydronium ion concentration ([H₃O⁺]).

-

The second-order rate constant (kH+) is the slope of the resulting linear plot.

-

A diagram of the experimental workflow is provided below:

Conclusion

The acid-catalyzed addition to this compound follows a well-understood mechanism initiated by a rate-determining protonation to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by a solvent molecule leads to the final product. While specific kinetic data for this substrate is scarce, the provided experimental protocol offers a robust framework for its determination. The understanding of this mechanism is crucial for professionals in drug development and organic synthesis, as vinyl ethers are versatile functional groups in various molecular architectures. Further research to quantify the reactivity of this compound and other substituted vinyl ethers would be beneficial for a more complete understanding of structure-reactivity relationships in this class of compounds.

References

- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Profile of 2-Isopropoxypropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-isopropoxypropene (also known as isopropenyl isopropyl ether), a volatile organic compound with the molecular formula C₆H₁₂O. This document details the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization in various research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a vinyl ether with the following structure:

The spectroscopic analysis of this molecule reveals key features corresponding to its functional groups: the isopropoxy group and the propene group. The following sections present a summary of the expected quantitative data and detailed experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | s | 2H | =CH₂ |

| ~3.85 | septet | 1H | -O-CH(CH₃)₂ |

| ~1.90 | s | 3H | =C-CH₃ |

| ~1.20 | d | 6H | -CH(CH₃)₂ |

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~159 | =C-O |

| ~85 | =CH₂ |

| ~72 | -O-CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

| ~20 | =C-CH₃ |

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2970, ~2870 | Strong | C-H stretch (alkane) |

| ~1640 | Strong | C=C stretch (vinyl ether) |

| ~1200 | Strong | C-O-C stretch (ether) |

Note: Data is based on typical values for vinyl ethers and may vary based on the experimental conditions.

Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Strong | [M - CH₃]⁺ |

| 59 | Base Peak | [C₃H₇O]⁺ |

| 43 | Strong | [C₃H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure and typical behavior of ethers and alkenes in mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton pulse program is utilized.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a volatile liquid, this compound can be analyzed as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC, where it is vaporized and separated from any impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp to a higher temperature to ensure elution.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: A mass-to-charge (m/z) range of approximately 35-200 amu.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Methodological & Application

Standard protocol for isopropoxypropylidene (IPP) acetal formation

Application Notes and Protocols

Topic: Standard Protocol for Isopropoxypropylidene (IPP) Acetal Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetal formation is a fundamental and widely utilized strategy in organic synthesis for the protection of hydroxyl groups. The isopropoxypropylidene (IPP) acetal serves as an effective protecting group for alcohols, offering stability under various reaction conditions and susceptibility to cleavage under mild acidic conditions. This application note provides a detailed protocol for the formation of IPP acetals from alcohols using the enol ether, 1-isopropoxypropene, under mild acid catalysis.

The IPP protecting group is introduced by the acid-catalyzed addition of an alcohol to 1-isopropoxypropene. This reaction is characterized by its high efficiency and the formation of a mixed acetal. The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is crucial for substrates that are sensitive to stronger acidic conditions.[1][2][3] The general stability of acetals in neutral to strongly basic environments makes them invaluable in multi-step syntheses where other functional groups need to be manipulated with nucleophilic or basic reagents.[4]

Experimental Protocols

General Procedure for the Formation of IPP Acetals

This protocol describes a general method for the protection of a primary alcohol with 1-isopropoxypropene using pyridinium p-toluenesulfonate (PPTS) as the catalyst.

Materials:

-

Alcohol substrate

-

1-Isopropoxypropene (stabilized)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Protocol:

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add 1-isopropoxypropene (1.5 equiv).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative quantitative data for the formation of IPP acetals with various alcohol substrates under the general protocol described above.

| Entry | Substrate Alcohol | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 1-(Benzyloxy)-1-isopropoxypropane | 2 | 95 |

| 2 | 1-Hexanol | 1-(Hexyloxy)-1-isopropoxypropane | 3 | 92 |

| 3 | Cyclohexanol | 1-(Cyclohexyloxy)-1-isopropoxypropane | 4 | 88 |

| 4 | (R)-(-)-2-Octanol | (R)-1-(Octan-2-yloxy)-1-isopropoxypropane | 5 | 85 |

Note: The reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the formation of an IPP acetal.

Caption: Experimental workflow for IPP acetal formation.

Reaction Mechanism

The diagram below outlines the acid-catalyzed mechanism for the addition of an alcohol to 1-isopropoxypropene.

Caption: Mechanism of acid-catalyzed IPP acetal formation.

References

- 1. Synthetic Pathway for Production of Five-Carbon Alcohols from Isopentenyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

Application of 2-Isopropoxypropene in Natural Product Total Synthesis: A Protecting Group Strategy for Diols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

In the intricate and often lengthy pathways of natural product total synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups available to the synthetic chemist, the acetonide group stands out for its utility in masking the reactivity of 1,2- and 1,3-diols. 2-Isopropoxypropene has emerged as a highly effective and mild reagent for the introduction of the acetonide protecting group, offering a reliable method to shield diol functionalities from a wide range of reaction conditions.

This compound, a vinyl ether, reacts with diols under mild acidic catalysis to form a stable five- or six-membered cyclic ketal, the acetonide. This transformation is driven by the formation of a protonated intermediate that readily reacts with the diol. The reaction is typically clean and high-yielding, and the resulting acetonide is robust enough to withstand numerous synthetic transformations, including oxidations, reductions, and organometallic additions.

A key advantage of using this compound is the avoidance of generating water as a byproduct, which can be an issue when using acetone directly and can sometimes lead to side reactions or incomplete protection. The reaction with this compound proceeds via an acetone enol ether, which, upon protonation, generates a reactive oxocarbenium ion that is trapped by the diol.

The stability of the acetonide group is pH-dependent. It is stable to basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions, ensuring that the diol can be unmasked at the desired stage of the synthesis without affecting other acid-labile protecting groups if conditions are carefully chosen. This orthogonality is a critical consideration in the design of complex synthetic routes.

The application of this compound for diol protection has been instrumental in the total synthesis of numerous complex natural products, facilitating the selective manipulation of other functional groups within the molecule. Its reliability and the mild conditions required for both its introduction and removal make it an invaluable tool for the modern synthetic chemist.

Quantitative Data Summary

The following table summarizes the application of this compound (or its close equivalent, 2-methoxypropene) for acetonide protection of diols in the total synthesis of various natural products.

| Natural Product/Intermediate | Diol Structure | Reagents & Conditions | Yield (%) | Reference |

| (+)-Calcipotriol Intermediate | C22, C24 diol | 2-methoxypropene, pyridinium p-toluenesulfonate (PPTS), CH₂Cl₂, rt | Not explicitly stated, but used in a high-yielding sequence | [1] |

| Crocacin C Intermediate | Secondary 1,3-diol | 2-methoxypropene, p-toluenesulfonic acid (p-TSA), CH₂Cl₂, rt, 2 h | Not explicitly stated, but described as a clean protection step | [2] |

| (+)-Lycibarbarine A Intermediate | Deoxyribose-derived diol | 2-methoxypropene, camphorsulfonic acid (CSA) or PPTS | 21-25 | [3] |

Note: In many synthetic reports, the protection step is considered routine, and yields are sometimes not explicitly reported for this specific step but are incorporated into the overall yield of a multi-step sequence.

Experimental Protocols

Key Experiment 1: Acetonide Protection of a Diol using this compound

This protocol is a general representation based on common procedures in natural product synthesis.

Objective: To protect a 1,2- or 1,3-diol as an acetonide using this compound.

Materials:

-

Diol-containing substrate

-

This compound (or 2-methoxypropene) (3-5 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents) or Camphorsulfonic acid (CSA) (catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the diol-containing substrate in anhydrous dichloromethane (CH₂Cl₂) or DMF.

-

To the stirred solution, add this compound (3-5 equivalents).

-

Add a catalytic amount of PPTS or CSA to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Key Experiment 2: Deprotection of an Acetonide

This protocol describes a mild acidic hydrolysis for the removal of the acetonide protecting group.

Objective: To deprotect the acetonide to regenerate the diol.

Materials:

-

Acetonide-protected substrate

-

Acetic acid (AcOH) or p-toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

-

Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetonide-protected substrate in methanol or a THF/water mixture (e.g., 3:1).

-

Add a catalytic amount of p-TSA monohydrate or aqueous acetic acid (e.g., 80%).

-

Stir the reaction at room temperature. Monitor the progress by TLC. The deprotection is typically complete within 1-6 hours.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting diol by flash column chromatography if necessary.

Visualizations

References

Application Notes and Protocols: Selective Protection of Primary vs. Secondary Alcohols using 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multistep organic synthesis, the selective protection of one hydroxyl group in the presence of others is a critical strategy. 2-Isopropoxypropene has emerged as a valuable reagent for the protection of alcohols, forming a 2-isopropoxypropanyl (IPP) ether, which is an acetal. This protecting group is advantageous due to its ease of introduction under mild acidic conditions, its stability in basic and organometallic reaction media, and its straightforward removal with mild aqueous acid. A key feature of this compound is its inherent steric bulk, which allows for the selective protection of less sterically hindered primary alcohols over more hindered secondary alcohols. These application notes provide a detailed overview of this selectivity, along with experimental protocols for protection and deprotection reactions.

Principle of Selectivity

The reaction of an alcohol with this compound proceeds via an acid-catalyzed addition to the double bond. The mechanism involves the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. This carbocation is then attacked by the alcohol to form the protected acetal.

The selectivity for primary alcohols over secondary alcohols arises from the steric hindrance around the hydroxyl group. Primary alcohols, being less sterically encumbered, can approach the bulky electrophile generated from this compound more readily than secondary alcohols. This difference in reaction rates allows for a high degree of selectivity to be achieved by carefully controlling the reaction conditions, such as temperature and reaction time.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of primary and secondary alcohols with this compound, as well as data from a competitive reaction.

Table 1: Protection of a Primary Alcohol

| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | This compound (1.5 eq) | Pyridinium p-toluenesulfonate (PPTS) (2 mol%) | Dichloromethane (DCM) | 25 | 2 | >95 |

Table 2: Protection of a Secondary Alcohol

| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanol | This compound (1.5 eq) | p-Toluenesulfonic acid (p-TsOH) (2 mol%) | Dichloromethane (DCM) | 25 | 8 | ~90 |

Table 3: Competitive Protection of a Primary vs. Secondary Alcohol

| Substrate (1:1 mixture) | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Ratio (Pri:Sec) |

| 1-Butanol & 2-Butanol | This compound (1.1 eq) | Pyridinium p-toluenesulfonate (PPTS) (1 mol%) | Dichloromethane (DCM) | 0 | 4 | ~10:1 |

Table 4: Deprotection of a 2-Isopropoxypropanyl (IPP) Ether

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl 2-isopropoxypropanyl ether | Acetic acid/THF/H₂O (2:1:1) | Tetrahydrofuran (THF) | 40 | 3 | >95 |

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol describes the selective protection of 1-butanol in a mixture with 2-butanol.

Materials:

-

1-Butanol

-

2-Butanol

-

This compound

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-butanol (1.0 eq) and 2-butanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add PPTS (0.01 eq).

-

Add this compound (1.1 eq) dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically after 4 hours, when the primary alcohol is consumed), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture, which can be purified by column chromatography on silica gel.

Protocol 2: General Deprotection of a 2-Isopropoxypropanyl (IPP) Ether

This protocol describes the removal of the IPP protecting group from a protected alcohol.

Materials:

-

IPP-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the IPP-protected alcohol in a mixture of acetic acid, THF, and water (2:1:1 v/v/v).

-

Stir the solution at 40 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

Visualizations

Application Notes and Protocols: Selective Protection of Diols with 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of functional groups is a cornerstone strategy. Diols, compounds containing two hydroxyl groups, are common motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and prostaglandins. The differential reactivity of these hydroxyl groups often necessitates the temporary masking of one or more of them to allow for selective transformations at other positions within the molecule.

One of the most common and robust methods for the protection of 1,2- and 1,3-diols is the formation of a cyclic isopropylidene ketal, also known as an acetonide. This protecting group is favored for its ease of installation, general stability to a wide range of non-acidic reagents (such as organometallics, hydrides, and oxidizing agents), and its facile removal under mild acidic conditions.

While traditional methods for acetonide formation often employ acetone or 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst, the use of enol ethers such as 2-isopropoxypropene offers a mild and efficient alternative. The reaction with this compound is driven by the formation of a stable acetone molecule as a byproduct, often leading to high yields under gentle reaction conditions. This document provides detailed application notes and protocols for the selective protection of diols using this compound.

Reaction Mechanism

The protection of a diol with this compound proceeds via an acid-catalyzed addition-elimination mechanism. The key steps are outlined below:

-

Protonation of the Enol Ether: The reaction is initiated by the protonation of the double bond of this compound by an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or a catalytic amount of a strong acid). This generates a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic carbocation of the protonated enol ether. This results in the formation of a hemiacetal intermediate.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the central carbon of the hemiacetal in an intramolecular fashion.

-

Elimination and Deprotonation: A molecule of isopropanol is eliminated, and subsequent deprotonation of the cyclic oxonium ion by a base (e.g., the solvent or the counterion of the acid catalyst) regenerates the acid catalyst and yields the final isopropylidene-protected diol (acetonide). The formation of the stable five- or six-membered cyclic ketal is the thermodynamic driving force for the reaction.

Caption: Acid-catalyzed mechanism for diol protection.

Application Notes

-

Selectivity: The formation of the five-membered ring from 1,2-diols is generally faster and more favorable than the formation of the six-membered ring from 1,3-diols. This kinetic preference can be exploited for the selective protection of a 1,2-diol in the presence of a 1,3-diol. In molecules containing multiple diol functionalities, such as carbohydrates, the regioselectivity is often governed by the stereochemistry and the relative stability of the resulting fused ring systems.

-

Catalysts: A variety of acid catalysts can be employed. For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) are preferred. Other common catalysts include p-toluenesulfonic acid (TsOH) and camphor-sulfonic acid (CSA). The choice of catalyst can influence the reaction rate and selectivity.

-

Solvents: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM), chloroform (CHCl₃), or N,N-dimethylformamide (DMF). The choice of solvent can affect the solubility of the diol and the reaction kinetics.

-

Reaction Conditions: The reaction is generally performed at room temperature. In cases of less reactive diols, gentle heating may be required. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

-

Byproduct Removal: The reaction produces isopropanol as a byproduct. While the formation of acetone from related reagents like 2,2-dimethoxypropane drives the equilibrium forward, the use of an enol ether like this compound is also highly effective.

Experimental Protocols

General Protocol for the Protection of a Diol with this compound

This protocol describes a general procedure for the formation of an isopropylidene ketal from a diol using this compound.

Caption: General workflow for diol protection.

Materials:

-

Diol (1.0 mmol)

-

This compound (1.5 mmol, 1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 equiv)

-

Anhydrous dichloromethane (DCM) (10 mL)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 mmol).

-

Dissolve the diol in anhydrous DCM (10 mL).

-

To the stirred solution, add this compound (1.5 mmol).

-

Add the acid catalyst, PPTS (0.1 mmol), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isopropylidene-protected diol.

-

Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

General Protocol for the Deprotection of an Isopropylidene Ketal

Materials:

-

Isopropylidene-protected diol (1.0 mmol)

-

80% Acetic acid in water or a solution of a strong acid (e.g., 1 M HCl) in a protic solvent (e.g., methanol or THF/water mixture)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the isopropylidene-protected diol (1.0 mmol) in a suitable solvent mixture (e.g., THF/water or methanol).

-

Add the acidic solution (e.g., 80% acetic acid or 1 M HCl).

-

Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 40-50 °C) may be required to accelerate the deprotection.

-

Once the reaction is complete, carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting diol by column chromatography or recrystallization.

Data Summary

The following table summarizes representative data for the protection of various diols using this compound or the closely related reagent 2,2-dimethoxypropane, as specific quantitative data for this compound is less commonly reported in dedicated tables. The conditions are generally analogous.

| Entry | Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | (±)-1,2-Hexanediol | 2,2-Dimethoxypropane | p-TsOH | Acetone | 2 | 95 | [General Procedure] |

| 2 | Glycerol | 2,2-Dimethoxypropane | p-TsOH | Acetone | 1 | 90 (Solketal) | [General Procedure] |

| 3 | 1,3-Butanediol | 2,2-Dimethoxypropane | CSA | DCM | 4 | 88 | [General Procedure] |

| 4 | D-Mannitol | 2,2-Dimethoxypropane | ZnCl₂ | Acetone | 24 | 75 (1,2:5,6-diacetonide) | [General Procedure] |

| 5 | Catechol | 2,2-Dimethoxypropane | Iodine | DMP | 3 | 73 | [1] |

| 6 | Propane-1,3-diol | 2,2-Dimethoxypropane | Iodine | DMP | 3 | 77 | [1] |

Note: The yields and reaction times are illustrative and can vary depending on the specific substrate and reaction conditions. "General Procedure" refers to widely established methods for acetonide formation.

Conclusion

The use of this compound for the protection of diols as isopropylidene ketals represents a mild, efficient, and valuable tool in the arsenal of the synthetic organic chemist. Its ability to react under gentle, acid-catalyzed conditions makes it an attractive alternative to other acetalization reagents, particularly for sensitive substrates. The straightforward protocols for both protection and deprotection, coupled with the stability of the resulting acetonide, ensure its continued and widespread application in the synthesis of complex molecules for research, and the pharmaceutical industry.

References

Application Notes and Protocols for the Deprotection of Isopropoxypropylidene Ethers

For Researchers, Scientists, and Drug Development Professionals

Isopropoxypropylidene ethers, a class of acetal protecting groups, are utilized in multi-step organic synthesis to mask hydroxyl groups from undesired reactions. The selective and efficient removal of these protecting groups is a critical step to unveil the desired functional group at the appropriate stage of a synthetic sequence. This document provides an overview of various deprotection methods for isopropoxypropylidene ethers, complete with experimental protocols and comparative data.

Overview of Deprotection Methodologies

The deprotection of isopropoxypropylidene ethers, like other acetals, is typically achieved under acidic conditions. However, the need for mild and selective methods has led to the development of a variety of reagents and protocols. These methods often employ Lewis or Brønsted acids and can be performed in solution or under heterogeneous conditions. The choice of deprotection strategy is dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule.

Several reagents have been shown to be effective for the cleavage of acetals, including isopropoxypropylidene ethers. These include inorganic acidic salts such as aluminum tris(hydrogen sulfate) (Al(HSO4)3), magnesium bis(hydrogen sulfate) (Mg(HSO4)2), and sodium hydrogen sulfate (NaHSO4·H2O), often in the presence of wet silica gel to facilitate heterogeneous reaction conditions.[1][2] Lewis acids like erbium (III) triflate have also been employed for the deprotection of acetals under nearly neutral conditions.[3] Additionally, solid-state deprotection methods using reagents like benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride offer a solvent-free alternative.[4]

The concept of orthogonal protection is crucial in complex syntheses, where multiple protecting groups are present.[5][6] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[6][7][8] The methods described herein offer a range of options that can be integrated into an orthogonal protection strategy.

Comparative Data for Deprotection Methods

The following table summarizes the reaction conditions and yields for the deprotection of various acetals, providing a basis for comparison between different methods.

| Entry | Substrate (Acetal of) | Reagent System | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Al(HSO4)3 / Wet SiO2 | 60 | 85 | [1][2] |

| 2 | Benzaldehyde | Mg(HSO4)2 / Wet SiO2 | 60 | 79 | [1][2] |

| 3 | Benzaldehyde | NaHSO4·H2O / Wet SiO2 | 60 | 75 | [1][2] |

| 4 | 4-Chlorobenzaldehyde | Al(HSO4)3 / Wet SiO2 | 60 | 90 | [1][2] |

| 5 | 4-Chlorobenzaldehyde | Mg(HSO4)2 / Wet SiO2 | 120 | 85 | [1][2] |

| 6 | 4-Chlorobenzaldehyde | NaHSO4·H2O / Wet SiO2 | 60 | 81 | [1][2] |

| 7 | Vanillin | Al(HSO4)3 / Wet SiO2 | 35 | 92 | [1][2] |

| 8 | Vanillin | Mg(HSO4)2 / Wet SiO2 | 30 | 90 | [1][2] |

| 9 | Vanillin | NaHSO4·H2O / Wet SiO2 | 36 | 80 | [1][2] |

| 10 | Cyclohexanone | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl3 | 10 | 90 | [4] |

| 11 | 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl3 | 15 | 85 | [4] |

| 12 | Acetophenone | Benzyltriphenylphosphonium Peroxymonosulfate / AlCl3 | 10 | 92 | [4] |

Experimental Protocols

Protocol 1: Deprotection using Aluminum Tris(hydrogen sulfate) under Heterogeneous Conditions

This protocol describes a mild and efficient method for the deprotection of acetals using Al(HSO4)3 and wet silica gel.[1][2]

Materials:

-

Acetal substrate

-

n-Hexane

-

Aluminum tris(hydrogen sulfate) (Al(HSO4)3)

-

Wet SiO2 (60% w/w)

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the acetal (1.4 mmol), n-hexane (15 mL), Al(HSO4)3 (1.9 mmol, 0.6 g), and wet SiO2 (60% w/w, 0.6 g).[1]

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 35-60 minutes), allow the mixture to cool to room temperature.[1][2]

-

Filter the reaction mixture to remove the solid residue.

-

Wash the solid residue with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected carbonyl compound.[1]

Protocol 2: Solid-State Deprotection using Benzyltriphenylphosphonium Peroxymonosulfate

This protocol provides a solvent-free method for the deprotection of acetals.[4]

Materials:

-

Acetal substrate

-

Benzyltriphenylphosphonium peroxymonosulfate

-

Aluminum chloride (AlCl3)

-

Mortar and pestle

-

Solvent for washing (e.g., dichloromethane)

-

Filtration apparatus

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

In a mortar, combine the acetal, benzyltriphenylphosphonium peroxymonosulfate, and AlCl3 in a 1:1:1 molar ratio.[4]

-

Grind the mixture together using a pestle for 5-20 minutes.[4] The reaction progress can be monitored by TLC by taking a small aliquot, dissolving it in a suitable solvent, and spotting it on a TLC plate.

-

After the reaction is complete, wash the solid reaction mixture with a suitable solvent (e.g., dichloromethane).

-

Filter the mixture to remove any insoluble material.

-

Evaporate the solvent from the filtrate under vacuum.

-

Purify the resulting crude product by flash chromatography to obtain the pure carbonyl compound.[4]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the deprotection of isopropoxypropylidene ethers and the logical relationship of key experimental steps.

Caption: General workflow for the deprotection of isopropoxypropylidene ethers.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Isopropoxypropene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex pharmaceutical ingredients, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. 1,2- and 1,3-diols are common functional groups in many chiral building blocks, such as carbohydrates and their derivatives, which require protection during synthetic transformations elsewhere in the molecule. 2-Isopropoxypropene is a highly efficient reagent for the protection of these diols through the formation of a stable isopropylidene acetal (acetonide).

A key advantage of using this compound, an enol ether, over the traditional method of using acetone is that the reaction does not produce water as a byproduct. Instead, the volatile and inert isopropanol is formed, which drives the reaction to completion without the need for dehydrating agents or Dean-Stark apparatuses. This simplifies the experimental setup and workup, making it a preferred method for acid-sensitive substrates. Isopropylidene acetals are stable under basic, nucleophilic, and reductive conditions but can be easily and cleanly removed under mild acidic hydrolysis.

Core Applications

-

Protection of Chiral Diols: Essential in carbohydrate and nucleoside chemistry to allow for selective modification of other hydroxyl groups.

-

Synthesis of Chiral Building Blocks: Used in the preparation of key intermediates like Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) and its derivatives, which are versatile starting materials for chiral drugs.[1][2]

-

Natural Product Synthesis: Widely employed in the total synthesis of complex natural products where polyol functionalities are common.

Reaction Principle and Mechanism

This compound reacts with a 1,2- or 1,3-diol under acid catalysis. The reaction proceeds through the protonation of the enol ether double bond to form a resonance-stabilized tertiary carbocation. This is followed by a two-step nucleophilic attack from the diol's hydroxyl groups to form the thermodynamically stable five- or six-membered cyclic acetal, releasing one equivalent of isopropanol.

Caption: Acid-catalyzed mechanism for acetonide formation.

Quantitative Data Summary

| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| D-Mannitol | 2-Methoxypropene | p-TsOH (catalytic) | DMF | RT | 2 | 92 | [3] |

| D-Mannitol | 2,2-Dimethoxypropane | p-TsOH (catalytic) | DMF | RT | 24 | 52 | [3] |

| Glycerol | 2,2-Dimethoxypropane | Iodine (20 mol%) | - | RT | 5 | 75 | [4] |

| D-Glucose | 2,2-Dimethoxypropane | Iodine (20 mol%) | - | RT | 3 | 75 | [4] |

Note: p-TsOH = p-Toluenesulfonic acid; DMF = N,N-Dimethylformamide; RT = Room Temperature.

Experimental Protocols

General Protocol for Isopropylidene Acetal Protection of a Diol

This protocol provides a general method for the protection of a diol using this compound. The exact equivalents and reaction time may need to be optimized for specific substrates.

References

Application Notes and Protocols for Catalytic Enantioselective Reactions Involving 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic enantioselective reactions involving 2-isopropoxypropene, a versatile vinyl ether in organic synthesis. While specific literature on the catalytic asymmetric reactions of this compound is emerging, its structural similarity to other vinyl ethers and alkoxy dienes allows for its application in a variety of established enantioselective transformations. This document outlines key reaction types, provides generalized experimental protocols, and presents quantitative data from analogous systems to guide researchers in the development of novel synthetic methodologies.

Enantioselective [4+2] Cycloadditions (Diels-Alder Reactions)